Technical Guide: Chemical Structure and Electronic Properties of 5-Vinylisoxazole
Technical Guide: Chemical Structure and Electronic Properties of 5-Vinylisoxazole
The following technical guide details the chemical structure, electronic properties, and synthetic utility of 5-vinylisoxazole . This document is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's unique position as both a reactive monomer and a pharmacophoric scaffold.
Executive Summary
5-Vinylisoxazole represents a critical intersection between heterocyclic aromatic chemistry and alkene reactivity. As a conjugated system comprising an electron-withdrawing isoxazole ring and a reactive vinyl group, it serves as a versatile building block. In drug discovery, it functions as a potential covalent warhead (Michael acceptor) and a bioisostere for other aromatic vinyl systems. In materials science, it acts as a functional monomer for the synthesis of specialized polymers with high thermal stability and unique dielectric properties.
Molecular Architecture & Structural Dynamics
Structural Geometry
The 5-vinylisoxazole molecule consists of a five-membered heterocyclic isoxazole ring substituted at the C5 position with a vinyl group (
-
Bond Lengths: The
bond exhibits partial double-bond character due to conjugation, typically measuring shorter (~1.45 Å) than a standard single bond. -
Hybridization: All ring atoms and the vinyl carbons are
hybridized, creating a continuous -system across the molecule.
Conformational Dynamics (s-cis vs. s-trans)
The rotation around the
-
s-trans Conformer: Generally thermodynamically preferred due to minimized steric repulsion between the vinyl methylene protons and the ring heteroatoms (specifically the lone pairs on Oxygen). This conformation maximizes
-orbital overlap for conjugation. -
s-cis Conformer: Higher in energy but accessible at room temperature. The dipole alignment in the s-cis form differs significantly, altering the molecule's reactivity profile in dipole-sensitive reactions.
Figure 1: Conformational equilibrium between s-trans and s-cis forms of 5-vinylisoxazole.
Electronic Landscape
Charge Distribution and Dipole Moment
The isoxazole ring is inherently electron-deficient due to the electronegativity of the oxygen and nitrogen atoms. This creates a strong inductive effect (
-
Vinyl Group Polarization: The vinyl group acts as a
-donor ( ) but is overwhelmed by the electron-withdrawing nature of the ring. Consequently, the -carbon of the vinyl group becomes electrophilic. -
Dipole Vector: The net dipole moment is directed towards the ring heteroatoms. This polarization makes 5-vinylisoxazole a "push-pull" alkene, though the "pull" is dominant.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Concentrated primarily on the vinyl group and the C4 carbon of the ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Low-lying and extended across the C5-vinyl system. This low energy LUMO makes the molecule an excellent dienophile in inverse electron-demand Diels-Alder reactions and a potent electrophile in Michael additions.
Resonance Structures
Resonance delocalization depicts the electron withdrawal from the vinyl group into the ring, specifically onto the electronegative nitrogen.
Figure 2: Resonance contributions highlighting the electrophilic nature of the vinyl terminus.
Synthetic Pathways & Reactivity
Synthesis Strategy: [3+2] Cycloaddition
The most robust synthetic route involves the [3+2] cycloaddition of a nitrile oxide with a suitable enyne or vinyl-equivalent.
-
Precursors: Hydroximoyl chloride (generated from an oxime) and Vinylacetylene (or a masked equivalent like 2-methyl-1-buten-3-yne).
-
Mechanism: The in situ generated nitrile oxide undergoes a concerted cycloaddition with the alkyne moiety of the enyne to yield the isoxazole ring, leaving the vinyl group intact.
Reactivity Profile
-
Polymerization: The vinyl group is susceptible to radical polymerization, often yielding polymers with high glass transition temperatures (
) due to the rigid pendant isoxazole rings. -
Diels-Alder Cycloaddition: Acts as a dienophile.[1][2] Reacts readily with electron-rich dienes (e.g., cyclopentadiene). The regioselectivity is controlled by the electron-withdrawing C5-isoxazole substituent.
-
Michael Addition: Thiol or amine nucleophiles can attack the
-carbon of the vinyl group. This is the basis for its potential use as a covalent inhibitor in drug design.
Experimental Protocol: Synthesis of 5-Vinylisoxazole
Objective: Synthesis of 5-vinylisoxazole via dehydration of 5-(1-hydroxyethyl)isoxazole. This method avoids the handling of gaseous vinyl acetylene.
Safety: Perform all steps in a fume hood. Isoxazoles can be thermally unstable; avoid excessive heating.
Materials
-
5-Acetylisoxazole (Starting material)
-
Sodium Borohydride (
) -
Methanol (
) -
-Toluenesulfonic acid (
-TsOH) -
Toluene
-
Magnesium Sulfate (
)
Step-by-Step Methodology
-
Reduction to Alcohol:
-
Dissolve 5-acetylisoxazole (10 mmol) in
(20 mL) at 0°C. -
Slowly add
(1.1 eq, 11 mmol) over 15 minutes. -
Stir at room temperature for 2 hours (Monitor by TLC for disappearance of ketone).
-
Quench with saturated
, extract with ethyl acetate, dry over , and concentrate to yield 5-(1-hydroxyethyl)isoxazole.
-
-
Dehydration to Vinyl Monomer:
-
Dissolve the intermediate alcohol in anhydrous Toluene (50 mL).
-
Add a catalytic amount of
-TsOH (5 mol%). -
Heat to reflux with a Dean-Stark trap to remove water azeotropically. Critical: Do not overheat; polymerization may occur.
-
Monitor reaction progress (approx. 2-4 hours).
-
-
Purification:
-
Cool the mixture and wash with
solution to remove acid catalyst. -
Dry the organic layer over
. -
Remove solvent under reduced pressure.
-
Final Isolation: Distill the residue under vacuum (approx. 10-20 mmHg) to obtain 5-vinylisoxazole as a colorless to pale yellow liquid. Store at -20°C with a radical inhibitor (e.g., BHT) if not used immediately.
-
Pharmaceutical & Material Applications[1][2][3][4]
Drug Development: Covalent Inhibition
The 5-vinylisoxazole motif serves as a "warhead" for Targeted Covalent Inhibitors (TCIs).
-
Mechanism: The electrophilic
-carbon reacts with nucleophilic cysteine residues in the target protein binding pocket. -
Advantage: The isoxazole ring modulates the reactivity of the vinyl group, making it less reactive (and thus more selective) than a simple acrylamide warhead. This "tuning" reduces off-target toxicity.
Materials Science: High-Performance Polymers
Poly(5-vinylisoxazole) and its copolymers are investigated for:
-
Ion Exchange Resins: The basic nitrogen can be quaternized.
-
Adhesives: The polar nature of the ring improves adhesion to metal substrates.
Summary Table: Physical & Electronic Properties[5]
| Property | Description / Value |
| Molecular Formula | |
| Hybridization | |
| Electronic Character | Electron-deficient alkene (Electrophilic) |
| Reactivity Class | Michael Acceptor, Dienophile, Monomer |
| Preferred Conformation | s-trans (dynamic equilibrium) |
| Key Application | Covalent Drug Warhead, Polymer Synthesis |
References
-
Ponticello, I. S. (1975). Preparation of New Heterocyclic Monomers: Vinylisoxazoles, Vinylpyrazoles, and Vinylpyrazolones. Journal of Polymer Science: Polymer Chemistry Edition. Link
-
Kumbhare, R. M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Link
-
Lindsley, C. W., et al. (2021). Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions.[3] Journal of Organic Chemistry. Link
-
Gandini, A., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Polymer Chemistry. Link
